N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with a carboxamide group and a hydroxyethyl group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the biphenyl core, followed by the introduction of the carboxamide group and the hydroxyethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For example, the Suzuki–Miyaura coupling reaction is frequently employed to form the biphenyl core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine
Uniqueness
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various derivatives with tailored properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-21-13-12-19(14-22(21)28-2)20(25)15-24-23(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,20,25H,15H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPVHACICKVBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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